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Compound of Interest

Compound Name: Cyclohexanehexone

Cat. No.: B1329327 Get Quote

This technical support guide is intended for researchers, scientists, and drug development

professionals to prevent the common misidentification of the compound historically marketed

as "Cyclohexanehexone octahydrate." The information provided here will help in the correct

identification, handling, and use of this reagent, which is scientifically recognized as

dodecahydroxycyclohexane dihydrate.

Frequently Asked Questions (FAQs)
Q1: I purchased "Cyclohexanehexone octahydrate" for my experiment, but my results are

inconsistent. What could be the issue?

A1: The primary issue is likely a misidentification of the compound itself. The substance

commercially sold as "Cyclohexanehexone octahydrate" is, in fact,

dodecahydroxycyclohexane dihydrate.[1][2][3] True cyclohexanehexone (C₆O₆) is a highly

unstable six-fold ketone that has only been observed as an ionized fragment in mass

spectrometry studies.[2][3] The commercially available product is the geminal diol derivative,

dodecahydroxycyclohexane, crystallized with two molecules of water (C₆H₁₂O₁₂·2H₂O).[1][2]

This fundamental structural difference is critical for interpreting experimental outcomes.

Q2: What is the correct chemical structure and molecular formula for the compound I have?

A2: The correct name for the compound is dodecahydroxycyclohexane dihydrate.
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Molecular Formula: C₆H₁₂O₁₂·2H₂O

Structure: A cyclohexane ring where each carbon atom is bonded to two hydroxyl groups (a

geminal diol).

Synonyms: Triquinoyl octahydrate, Hexaketocyclohexane octahydrate.[1][2]

Q3: How can I verify the identity of my "Cyclohexanehexone octahydrate" sample?

A3: You can use standard analytical techniques to confirm the identity as

dodecahydroxycyclohexane dihydrate. The expected results from these analyses will differ

significantly from what would be expected for the theoretical cyclohexanehexone. Key

techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Q4: What are the potential impurities I should be aware of in my dodecahydroxycyclohexane

dihydrate sample?

A4: Dodecahydroxycyclohexane dihydrate is typically synthesized by the oxidation of

benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][2] Potential

impurities could include:

Unreacted starting materials (benzenehexol or tetrahydroxy-p-benzoquinone).

By-products from incomplete oxidation.

Residual solvents from purification (e.g., methanol).

Troubleshooting Guide
This section provides guidance on troubleshooting common issues encountered during the

analysis of dodecahydroxycyclohexane dihydrate.

Issue 1: Unexpected NMR Spectrum
Symptom: The ¹H NMR spectrum shows a broad singlet instead of distinct peaks, or the ¹³C

NMR spectrum shows a single peak around 90-100 ppm.
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Cause: Due to the high symmetry of the dodecahydroxycyclohexane molecule and proton

exchange with the solvent (especially if water is present), individual proton signals may not

be well-resolved in ¹H NMR. In ¹³C NMR, all six carbon atoms are chemically equivalent,

leading to a single peak.

Solution:

Ensure the sample is thoroughly dried to minimize water content, which can sharpen the

hydroxyl proton signals in ¹H NMR.

For ¹³C NMR, the presence of a single peak is expected and confirms the high symmetry

of the geminal diol structure.

Issue 2: Mass Spectrometry data does not show the
expected molecular ion peak.

Symptom: The mass spectrum does not show a clear molecular ion peak at m/z 312.18.

Cause: Dodecahydroxycyclohexane dihydrate can be thermally labile and may fragment

easily in the mass spectrometer, especially with high-energy ionization techniques.

Solution:

Use a soft ionization technique like Electrospray Ionization (ESI) to minimize

fragmentation.

Look for adducts with sodium ([M+Na]⁺) or other ions, which are common in ESI-MS.

Analyze the fragmentation pattern for characteristic losses of water molecules.

Issue 3: FTIR spectrum shows a strong, broad
absorbance in the hydroxyl region but no sharp ketone
peak.

Symptom: The FTIR spectrum is dominated by a broad peak around 3000-3600 cm⁻¹ (O-H

stretching) and lacks a sharp peak around 1700 cm⁻¹ (C=O stretching).
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Cause: This is the expected spectrum for dodecahydroxycyclohexane dihydrate. The

absence of a ketone peak and the presence of a strong hydroxyl peak confirm the geminal

diol structure.

Solution: This result confirms the identity of the compound as dodecahydroxycyclohexane

dihydrate and not cyclohexanehexone.

Data Presentation
Table 1: Key Analytical Data for
Dodecahydroxycyclohexane Dihydrate
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Parameter
Expected
Value/Observation

Notes

Molecular Formula C₆H₁₂O₁₂·2H₂O

Molecular Weight 312.18 g/mol [4]

Appearance
Colorless crystals or white

powder
[1]

Melting Point Decomposes at ~95-100 °C [1][2]

¹H NMR

A single, broad resonance for

the hydroxyl protons. Due to

the equivalence of all hydroxyl

groups, a complex spectrum is

not expected.

The chemical shift can be

highly dependent on the

solvent and concentration.

¹³C NMR

A single peak is expected for

the six equivalent carbons of

the cyclohexane ring. The

chemical shift would be in the

range typical for carbons

bearing two oxygen atoms

(geminal diols), approximately

90-100 ppm.

FTIR Spectroscopy

Strong, broad O-H stretching

band (3000-3600 cm⁻¹).

Absence of a strong C=O

stretching band (around 1700

cm⁻¹). C-O stretching bands

(1000-1200 cm⁻¹).

The absence of a ketone peak

is a key diagnostic feature.

Mass Spectrometry (ESI)

Expect to observe the

molecular ion [M+H]⁺ at m/z

277.04 (for the anhydrous

form) or adducts like [M+Na]⁺

at m/z 299.02. Fragmentation

will likely involve sequential

loss of water molecules.

The dihydrate may lose water

in the ion source.
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Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy

Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as

Deuterium Oxide (D₂O) or DMSO-d₆.

Sample Preparation:

Accurately weigh approximately 5-10 mg of dodecahydroxycyclohexane dihydrate.

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

Gently agitate the tube to ensure complete dissolution.

Acquisition:

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of ¹³C.

Protocol 2: Analysis by FTIR Spectroscopy
Sample Preparation (ATR-FTIR):

Place a small amount of the powdered dodecahydroxycyclohexane dihydrate directly onto

the crystal of the Attenuated Total Reflectance (ATR) accessory.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Acquisition:

Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Protocol 3: Analysis by Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent

such as methanol or water.

Infusion:

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low

flow rate (e.g., 5-10 µL/min).

Acquisition:

Acquire the mass spectrum in positive ion mode.

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

If necessary, perform tandem MS (MS/MS) on the suspected molecular ion or its adducts

to observe characteristic fragmentation patterns (loss of water).

Mandatory Visualizations
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Caption: Troubleshooting workflow for the misidentification of "Cyclohexanehexone
octahydrate".
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Expected for Cyclohexanehexone (Theoretical) Expected for Dodecahydroxycyclohexane Dihydrate

Sample:
'Cyclohexanehexone octahydrate'

Is it Cyclohexanehexone
or Dodecahydroxycyclohexane?

FTIR: Strong C=O peak
(~1700 cm⁻¹)

If Cyclohexanehexone

FTIR: Strong O-H peak,
No C=O peak

If Dodecahydroxycyclohexane

¹³C NMR: Peak > 180 ppm ¹³C NMR: Peak ~90-100 ppm

MS: Fragmentation by
loss of H₂O

Conclusion:
Sample is Dodecahydroxycyclohexane

Dihydrate

Click to download full resolution via product page

Caption: Logical relationship of analytical data for compound confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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